molecular formula C21H25FN2O3 B2778558 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide CAS No. 941896-82-8

2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2778558
CAS No.: 941896-82-8
M. Wt: 372.44
InChI Key: CWZIYYXDEITZLL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates several pharmacologically active motifs, including a 4-fluorophenyl group, a 4-methoxyphenyl group, and a morpholino ring, which is commonly associated with enhanced solubility and bioavailability. The acetamide linker is a feature present in various biologically active compounds . Compounds with structural similarities, particularly those featuring fluorophenyl and morpholino groups, have been investigated for their potential interactions with the central nervous system. Some analogues are studied as atypical dopamine transporter (DAT) inhibitors, which are a focus for potential therapeutic applications in psychostimulant use disorders . Furthermore, the 4-fluorophenyl and methoxyphenyl subunits are structural elements found in molecules evaluated for anti-tumour activity, such as in quinazolinone derivatives that target the epidermal growth factor receptor (EGFR) . This combination of features makes 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide a versatile candidate for researchers exploring new ligands in neuroscience and oncology. Potential applications include use as a building block in chemical synthesis, a candidate for high-throughput screening libraries, or a lead compound for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to determine the compound's specific properties and mechanisms of action.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-26-19-8-4-17(5-9-19)20(24-10-12-27-13-11-24)15-23-21(25)14-16-2-6-18(22)7-3-16/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIYYXDEITZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to form the acetamide derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide may exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is essential for alleviating symptoms of depression. Studies have shown that derivatives of this compound can enhance serotonin receptor activity, leading to improved mood regulation and decreased depressive symptoms in animal models .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds that interact with the kynurenine pathway have been studied for their ability to modulate immune responses and reduce neuroinflammation, which is linked to various neurodegenerative diseases . Research has demonstrated that specific analogs can inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like multiple sclerosis and Alzheimer's disease .

Neuroprotective Properties

The neuroprotective effects of similar compounds have been extensively documented. By acting as NMDA receptor antagonists, they can prevent excitotoxicity—an underlying mechanism in many neurodegenerative disorders such as Alzheimer's and Huntington's disease. The ability of this compound to modulate glutamate signaling may offer protective benefits against neuronal damage .

Case Study 1: Antidepressant Efficacy in Rodent Models

A study evaluated the antidepressant effects of a related compound in rodent models exhibiting depressive-like behaviors. Treatment with the compound resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive symptoms. The study highlighted alterations in serotonin levels post-treatment, indicating a potential mechanism through serotonin receptor modulation .

Case Study 2: Neuroprotection Against Excitotoxicity

In vitro studies demonstrated that compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide could protect neuronal cells from glutamate-induced excitotoxicity. Neuronal cultures treated with the compound showed decreased markers of cell death and improved viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a critical role .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-piperidinoethyl)acetamide
  • 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-pyrrolidinoethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide offers unique properties due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various research applications.

Biological Activity

2-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)acetamide, often referred to as QQM, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₂₃F N₂ O₂
  • Molecular Weight : 321.39 g/mol
  • SMILES Notation : CC(=O)N(C1=CC=C(C=C1)F)C(C2=CC=C(C=C2)OC)N3CCOCC3

The biological activity of QQM is primarily attributed to its interaction with specific biological targets, including receptors involved in pain modulation and cancer pathways. Research indicates that QQM may act as an antagonist at certain sigma receptors, which are implicated in various physiological processes such as pain perception and neuroprotection.

Biological Activity Overview

The following table summarizes the key biological activities reported for QQM:

Activity Description Reference
Sigma Receptor AntagonismDemonstrated binding affinity for sigma-1 receptors, potentially modulating pain pathways.
Anticancer ActivityIn vitro studies show cytotoxic effects on various cancer cell lines.
Neuroprotective EffectsExhibits protective effects against neurotoxicity in cellular models.

Case Studies and Research Findings

  • Anticancer Studies
    • A study evaluated the cytotoxicity of QQM against several cancer cell lines, including breast and prostate cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting that QQM may have potential as an anticancer agent.
  • Neuroprotective Effects
    • In a rat model of neurotoxicity induced by a known neurotoxin, treatment with QQM resulted in reduced neuronal death and improved behavioral outcomes compared to control groups. This suggests that QQM may offer neuroprotective benefits through its sigma receptor modulation.
  • Pain Modulation
    • A pharmacological study assessed the analgesic properties of QQM using formalin-induced pain models in rodents. Results demonstrated that QQM significantly reduced pain scores, indicating its effectiveness in pain management.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
Amide CouplingEDC/HOBt, DCM, 25°C85%92%
PurificationEthyl acetate/hexane78%98%

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should be observed?

Methodological Answer:

  • 1H NMR :
    • Fluorophenyl aromatic protons: δ 7.25–7.45 (doublet, J = 8.5 Hz) .
    • Methoxyphenyl group: δ 3.80 (singlet, -OCH3) and δ 6.85–7.10 (aromatic protons) .
    • Morpholinoethyl moiety: δ 2.40–3.20 (m, morpholine ring protons) .
  • 13C NMR :
    • Acetamide carbonyl: δ 170–172 ppm .
  • IR Spectroscopy :
    • Amide C=O stretch: 1650–1680 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 428.5 (M+H⁺) .

Advanced: How can researchers resolve contradictions in biological activity data (e.g., varying IC50 values) across different studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) .
  • Compound Purity : Validate purity via HPLC (>98%) to exclude impurities skewing results .
  • Dose-Response Curves : Use 8–12 concentration points in triplicate to improve IC50 accuracy .

Q. Table 2: Example IC50 Variability in Anticancer Studies

Cell LineReported IC50 (μM)Key Variables
HeLa1.2 ± 0.3Serum-free media
MCF-73.8 ± 0.510% FBS media

Advanced: What in silico modeling approaches are suitable for predicting target interactions, and how can these be validated experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Prioritize poses with ΔG < -8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to recombinant proteins .
    • Enzymatic Assays: Compare inhibition rates with docking predictions .

Basic: What are the critical purity criteria for this compound in pharmacological studies, and which analytical methods ensure compliance?

Methodological Answer:

  • HPLC : Purity ≥98% with a C18 column (acetonitrile/water gradient, retention time ~12 min) .
  • Elemental Analysis : Carbon/Nitrogen ratios within ±0.4% of theoretical values .
  • TLC : Single spot (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Advanced: How does the morpholinoethyl moiety influence pharmacokinetic properties, and what structural modifications could enhance bioavailability?

Methodological Answer:

  • Impact of Morpholine :
    • Increases water solubility via hydrogen bonding.
    • Reduces logP by 0.5–1.0 compared to non-polar analogs .
  • Modifications :
    • Replace morpholine with piperazine for improved blood-brain barrier penetration .
    • Introduce PEG chains to enhance solubility (>2-fold in PBS) .

Advanced: What role does X-ray crystallography play in elucidating the compound’s conformation, and how does this inform mechanism of action?

Methodological Answer:

  • Crystal Structure Insights :
    • Intramolecular C–H···O hydrogen bonds stabilize the planar acetamide core, favoring target binding .
    • Intermolecular N–H···O bonds in the crystal lattice suggest potential dimerization in biological systems .
  • Mechanistic Implications :
    • The fluorophenyl group’s orientation in the crystal correlates with hydrophobic pocket occupancy in kinase targets .

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